StemRegenin 1 was originally identified through high-throughput screening of small molecules that could promote the expansion of hematopoietic stem cells. It is classified as a chemical compound with the molecular formula C₁₅H₁₅ClN₂O, and it falls under the category of synthetic organic compounds. The hydrochloride form is commonly used to improve solubility and stability in biological applications.
The synthesis of StemRegenin 1 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of StemRegenin 1 features a bicyclic core with distinct functional groups that contribute to its biological activity. The specific arrangement of atoms allows for interaction with various cellular targets.
StemRegenin 1 participates in various chemical reactions, particularly those involving interactions with biological macromolecules:
The mechanism by which StemRegenin 1 exerts its effects primarily involves modulation of the Wnt signaling pathway, which is crucial for stem cell self-renewal and differentiation. By enhancing Wnt signaling, StemRegenin 1 promotes the survival and proliferation of hematopoietic stem cells, thereby increasing their availability for therapeutic applications.
StemRegenin 1 has significant scientific applications, particularly in:
StemRegenin 1 (SR1) is a 2,6,9-trisubstituted purine derivative (molecular weight: 429.54 g/mol; Formula: C₂₄H₂₃N₅OS) that competitively binds the aryl hydrocarbon receptor (AhR) ligand-binding domain (LBD) with an IC₅₀ of 127 nM. The molecule features three critical moieties enabling high-affinity Ahr antagonism:
Table 1: Structural and Functional Parameters of SR1 Binding
Binding Parameter | Value | Methodology | Functional Consequence |
---|---|---|---|
IC₅₀ for AhR binding | 127 nM | Competitive PAL displacement [8] | Prevents dioxin-like ligand association |
KD (binding affinity) | 40 nM | Photoaffinity labeling [5] | Blocks AhR-XAP2 complex dissociation |
EC₅₀ for CD34+ expansion | 120 nM | Primary HSC dose-response [2] | Maximizes progenitor cell output |
Molecular dynamics simulations reveal SR1 binding induces a conformational shift in AhR's PAS-B domain, sterically blocking HSP90 dissociation and subsequent nuclear translocation [5] [8]. This allosteric inhibition is species-specific, explaining SR1's efficacy in human, cynomolgus, and rhesus models but not murine systems [2]. The hydrochloride formulation enhances aqueous solubility while preserving the molecule's stereospecific binding orientation critical for antagonism.
Structural Insight: The ethylphenol moiety induces a 15° rotation in AhR's β-sheet loop, preventing ARNT heterodimerization—a prerequisite for DNA binding [8]. This explains SR1's superior specificity over earlier antagonists like CH223191.
SR1-mediated AhR antagonism robustly attenuates the CYP1A1/ROS axis, a key driver of oxidative stress in progenitor cells:
Table 2: Redox Modulation by SR1 Across Progenitor Cell Types
Cell Type | SR1 Concentration | CYP1A1 Reduction | ROS Reduction | Functional Outcome |
---|---|---|---|---|
Senescent EPCs [6] | 1 μM, 7 days | 78.3% ↓ | 68.2% ↓ | Restored tube formation capacity |
CB-CD34+ HSPCs [2] | 0.75 μM, 21 days | 91.5% ↓ | Not reported | 17-fold SRC expansion |
Renal epithelial [9] | 1.5 μM, 48 h | 85% ↓ (vs. hypoxia) | 72% ↓ | Reduced ferroptosis (MDA ↓60%) |
The AhR-CYP1A1-ROS axis inhibition has cascading benefits:
Mechanistic Crosslink: SR1 disrupts the AhR-driven feedforward loop where ROS activates AhR, which induces ROS-generating CYPs [3] [9]. This explains its efficacy in reoxygenation injury models.
Genome-wide analyses reveal SR1 reprograms transcriptional networks governing stemness:
Table 3: Transcriptional Changes Induced by SR1 in Hematopoietic Progenitors
Gene Category | Gene Symbol | Fold Change | Function in Stemness | Validation Method |
---|---|---|---|---|
Proliferation | MYC | ↑ 4.3x | Cell cycle progression | qPCR [10] |
CCND1 | ↑ 2.8x | G1/S transition | Microarray [4] | |
Apoptosis | BCL2 | ↑ 3.1x | Mitochondrial integrity | Western blot [10] |
BAX | ↓ 2.2x | Pro-apoptotic effector | RNA-seq [10] | |
Epigenetic | DNMT1 | ↑ 2.4x | Maintenance of methylation marks | ChIP-seq [7] |
Differentiation | PU.1 | ↓ 3.5x | Myeloid commitment | Flow cytometry [7] |
Critically, SR1 suppresses pro-differentiation transcripts:
Genomic Insight: AhR antagonism de-represses CXCR4 and c-Kit (CD117) by preventing AhR/STAT5 complex formation at their promoters [6]. This enhances homing and survival of expanded progenitor pools.
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